molecular formula C7H12O2 B6162089 {2-oxabicyclo[2.2.1]heptan-4-yl}methanol CAS No. 132667-30-2

{2-oxabicyclo[2.2.1]heptan-4-yl}methanol

Cat. No.: B6162089
CAS No.: 132667-30-2
M. Wt: 128.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-oxabicyclo[2.2.1]heptan-4-yl}methanol is a cyclic ether compound with a unique bicyclic structure.

Preparation Methods

The synthesis of {2-oxabicyclo[2.2.1]heptan-4-yl}methanol typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the preparation of enantiomerically enriched derivatives, which are useful for the total asymmetric synthesis of natural products and bioactive compounds . Industrial production methods often involve the use of palladium-catalyzed reactions to efficiently synthesize oxygenated bicyclic structures .

Chemical Reactions Analysis

{2-oxabicyclo[2.2.1]heptan-4-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

{2-oxabicyclo[2.2.1]heptan-4-yl}methanol has a wide range of scientific research applications:

    Chemistry: It is used as a synthetic intermediate in the preparation of various bioactive compounds and natural products.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a model compound for studying the behavior of cyclic ethers in biological systems.

    Medicine: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of polymers and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {2-oxabicyclo[2.2.1]heptan-4-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and modulating various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in pharmaceutical or industrial applications .

Comparison with Similar Compounds

{2-oxabicyclo[2.2.1]heptan-4-yl}methanol is unique due to its bicyclic structure and versatile chemical properties. Similar compounds include:

    7-oxabicyclo[2.2.1]heptane: Another bicyclic ether with similar chemical properties but different applications.

    2-oxabicyclo[2.2.1]heptan-4-ylmethanamine: A related compound with an amine group, used in different chemical and biological contexts.

    4-amino-2-oxabicyclo[2.2.1]heptan-1-yl}methanol: A compound with an amino group, used in various synthetic and research applications.

These compounds share some structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {2-oxabicyclo[2.2.1]heptan-4-yl}methanol involves the conversion of a cyclic ketone to a cyclic hemiacetal through a nucleophilic addition reaction. The resulting hemiacetal is then reduced to the desired alcohol using a reducing agent.", "Starting Materials": [ "Cyclopentanone", "Ethylene oxide", "Sodium borohydride", "Methanol", "Acetic acid", "Sulfuric acid" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with ethylene oxide in the presence of sulfuric acid to form the cyclic ether, 2-oxabicyclo[2.2.1]heptan-4-one.", "Step 2: The cyclic ketone is then reacted with methanol in the presence of acetic acid to form the cyclic hemiacetal, {2-oxabicyclo[2.2.1]heptan-4-yl}methanol.", "Step 3: The hemiacetal is reduced to the desired alcohol using sodium borohydride as the reducing agent." ] }

CAS No.

132667-30-2

Molecular Formula

C7H12O2

Molecular Weight

128.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.